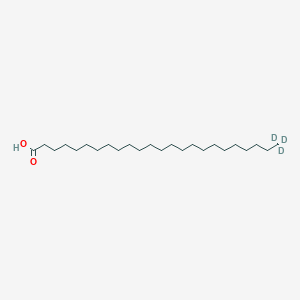

Tetracosanoic-24,24,24-d3 acid

Descripción

Significance of Stable Isotope Tracers in Metabolic Studies

Stable isotope tracers have become a cornerstone of metabolic research, offering a safe and effective way to track the fate of molecules within a biological system. bioscientifica.commdpi.com Unlike radioactive isotopes, stable isotopes are non-radioactive and can be used in a wider range of studies, including those involving children and pregnant women. bioscientifica.com The use of deuterium (²H), a stable isotope of hydrogen, allows researchers to label specific molecules and follow their metabolic pathways using techniques like mass spectrometry. mdpi.comarkat-usa.orgnih.gov This approach enables the direct measurement of biosynthesis, remodeling, and degradation of biomolecules. mdpi.com

The primary advantage of using stable isotopes lies in their ability to provide detailed information on the flux of metabolites through various pathways. bioscientifica.com By introducing a labeled compound and measuring its incorporation into different products, researchers can quantify the rates of metabolic processes. nih.gov This has been particularly useful in lipidomics, the large-scale study of lipids, where stable isotope labeling helps to differentiate between newly synthesized lipids and those already present in the system. mdpi.com

Overview of Very Long-Chain Fatty Acids (VLCFAs) in Biological Systems

Very long-chain fatty acids are fatty acids with a carbon chain length of 22 or more carbons. wikipedia.orgimrpress.com They are essential components of various cellular lipids, including sphingolipids and glycerophospholipids, and also act as precursors for lipid mediators. biomolther.orgnih.gov VLCFAs are synthesized in the endoplasmic reticulum through a process of fatty acid elongation. wikipedia.orgacademie-sciences.fr

While less abundant than long-chain fatty acids (LCFAs), VLCFAs play crucial roles in cellular function. biomolther.orgnih.gov They are integral to maintaining the structure and function of cellular membranes, influencing properties like fluidity and permeability. biomolther.org Different tissues have varying compositions of VLCFAs; for instance, C22 and C24 VLCFAs are found throughout the body, while those with 26 or more carbons are concentrated in specific tissues like the skin, retina, brain, and testes. imrpress.combiomolther.orgnih.gov

The metabolism of VLCFAs primarily occurs in peroxisomes, as they are too long to be broken down in the mitochondria. wikipedia.orgathenslab.gr Impairments in the degradation of VLCFAs can lead to their accumulation, which is a hallmark of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome. wikipedia.orgmsdmanuals.commedscape.com

Role of Deuterium Labeling in Investigating Fatty Acid Metabolism with Tetracosanoic-24,24,24-d3 Acid

This compound, also known as lignoceric acid-d3, is a deuterated version of lignoceric acid, a 24-carbon saturated fatty acid. medchemexpress.comchemsrc.com The three deuterium atoms are placed at the terminal methyl group (the omega-end) of the fatty acid chain. This specific labeling is crucial for metabolic studies. As the fatty acid undergoes beta-oxidation in the peroxisomes, the labeled portion is cleaved off, allowing researchers to track the breakdown process.

Studies have shown that VLCFAs labeled with deuterium at the omega-position are metabolized through the same pathways as their non-labeled counterparts. nih.gov This makes them suitable for in vivo investigations of peroxisomal beta-oxidation. nih.gov For example, research using a similar deuterated iso-VLCFA demonstrated that it was degraded into shorter-chain fatty acids in both rats and normal human skin fibroblasts, but not in fibroblasts from patients with peroxisome-deficient disorders. nih.gov This highlights the utility of such labeled compounds in diagnosing and understanding these conditions.

A study investigating the feasibility of using deuterium-labeled tetracosanoic acid (D3-C24:0) as a substrate for measuring peroxisomal ß-oxidation in cultured human skin fibroblasts found it to be a viable and sensitive nonradioactive method. researchgate.net The study demonstrated that after incubation with D3-C24:0, the amount of the breakdown product, D3-palmitic acid (D3-C16:0), could be measured to determine the activity of peroxisomal ß-oxidation.

Scope of this compound in Advanced Research Methodologies

This compound is a valuable tool in advanced research methodologies, particularly in the field of mass spectrometry-based lipidomics. mdpi.com It can be used as an internal standard for the accurate quantification of its non-labeled counterpart, lignoceric acid, in biological samples. medchemexpress.com This is critical for studies investigating diseases associated with VLCFA accumulation, such as adrenoleukodystrophy and Zellweger syndrome. medchemexpress.comchemsrc.com

The use of stable isotope-labeled compounds like this compound allows for tracer dilution studies, where the rate of appearance of the endogenous, unlabeled fatty acid can be determined by measuring the dilution of the infused tracer. nih.govmetsol.com This provides a quantitative measure of fatty acid turnover. Furthermore, by combining this with other techniques, researchers can gain a comprehensive understanding of fatty acid metabolism, including de novo synthesis, elongation, and oxidation. oup.comnih.gov

Recent advancements in mass spectrometry and the development of specialized software have further enhanced the utility of stable isotope labeling in lipid research. oup.comchromatographyonline.com These tools enable the detailed analysis of mass isotopologue distributions, providing unprecedented insights into the complex network of fatty acid metabolism and its role in health and disease. oup.com

Data Tables

Table 1: Properties of Tetracosanoic Acid

| Property | Value |

| Common Name | Lignoceric Acid |

| Chemical Formula | C24H48O2 |

| Molar Mass | 368.6 g/mol nih.gov |

| Carbon Chain Length | 24 |

| Saturation | Saturated |

Table 2: Common Very Long-Chain Fatty Acids (VLCFAs)

| Name | Carbon Atoms | Chemical Formula |

| Behenic acid | 22 | C22H44O2 |

| Lignoceric acid | 24 | C24H48O2 |

| Cerotic acid | 26 | C26H52O2 |

| Montanic acid | 28 | C28H56O2 |

| Melissic acid | 30 | C30H60O2 |

| Source: wikipedia.orgimrpress.com |

Propiedades

IUPAC Name |

24,24,24-trideuteriotetracosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Tetracosanoic-24,24,24-d3 Acid in Research Contexts

Principles of Deuterium Labeling for Fatty Acid Probes

Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic research. mdpi.com When incorporated into a molecule like a fatty acid, it creates a "heavy" version that is chemically similar to its non-deuterated counterpart but can be distinguished by its increased mass. mdpi.com This mass difference is the cornerstone of its utility as a tracer, enabling its detection and quantification using mass spectrometry-based techniques. nih.govresearchgate.net

The primary advantage of using deuterium labeling is that the introduction of the isotope typically does not significantly alter the biological pathways under investigation. ckisotopes.com This allows researchers to study the natural synthesis, transport, and metabolism of lipids in vivo. ckisotopes.com For instance, deuterated water (D₂O) can be used to monitor the synthesis of fats in living organisms, as the deuterium atoms are incorporated into the fatty acid chains during their elongation. nih.gov Specifically, in fatty acid synthesis, for every two-carbon unit added, two hydrogen atoms are sourced from NADPH and one from water. nih.gov

However, it is crucial to consider potential isotope effects, where the difference in mass between hydrogen and deuterium can sometimes lead to slight variations in reaction rates. nih.gov Additionally, deuterium exchange with protic solvents can occur, potentially reducing the degree of labeling over time. mdpi.com Despite these considerations, deuterium-labeled fatty acids remain a fundamental tool for elucidating the intricate details of lipid metabolism. mdpi.com

Synthetic Methodologies for Deuterated Tetracosanoic Acid Analogues

The synthesis of deuterated fatty acids, including analogues of tetracosanoic acid, often involves multi-step chemical processes to achieve high purity and specific labeling patterns. While direct H/D exchange under metal-catalyzed, hydrothermal conditions using D₂O as the deuterium source is a viable method for creating perdeuterated fatty acids, the synthesis of specifically labeled compounds like Tetracosanoic-24,24,24-d3 acid requires more targeted approaches. europa.eu

One common strategy involves the use of deuterated building blocks in a synthetic route. For terminally deuterated fatty acids, a deuterated alkyl halide can be coupled with a suitable long-chain precursor. Another approach is the reduction of a terminal functional group, such as an aldehyde or ester, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

For example, a synthetic route could start with a precursor molecule containing a protected carboxylic acid and a terminal functional group amenable to conversion to a trideuterated methyl group. The specific details of such syntheses are often proprietary or described in specialized chemical literature. The goal is to produce a high-purity product with a high enrichment yield of the deuterium isotope at the desired position. acs.org These synthetic routes are often adaptable for producing gram quantities of the labeled molecule, which is essential for its use in various research applications. acs.org

Derivatization Techniques for Enhanced Analytical Performance in Metabolic Research

To accurately analyze fatty acids like this compound in biological samples, they are often chemically modified, or derivatized, prior to analysis. nih.gov This is necessary because free fatty acids have high polarity and low volatility, which can lead to poor chromatographic separation and detection. restek.com Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative, improving analytical performance. nih.gov

Esterification Protocols for Chromatographic Separation

Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. colostate.edu To make fatty acids suitable for GC analysis, they are most commonly converted into their corresponding fatty acid methyl esters (FAMEs). nih.gov This process, known as esterification, reduces the polarity of the carboxylic acid group, allowing for better separation based on boiling point and degree of unsaturation.

Several reagents and methods are used for esterification:

Boron trifluoride (BF₃) in methanol: This is a widely used and effective reagent for preparing FAMEs. restek.commdpi.com The reaction is typically carried out by heating the fatty acid sample with a BF₃-methanol solution. restek.com

Acid-catalyzed esterification: Using catalysts like anhydrous hydrogen chloride (HCl) or sulfuric acid in methanol is another common method. colostate.eduaocs.orgresearchgate.net The reaction involves refluxing the lipid sample with the acidic methanol solution. aocs.org

Base-catalyzed transesterification: For fatty acids present in complex lipids like triglycerides, a base catalyst such as sodium methoxide or potassium methoxide can be used to directly convert them to FAMEs. colostate.edu

The choice of esterification method can depend on the nature of the sample and the specific fatty acids being analyzed. researchgate.net

Carboxylic Group Derivatization Strategies for Mass Spectrometry Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a highly sensitive method for detecting and identifying molecules. ddtjournal.com While esterification is common for GC-MS, other derivatization strategies for the carboxylic acid group can enhance ionization efficiency and provide more structural information in LC-MS analysis. nih.gov

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the carboxylic acid to a trimethylsilyl (TMS) ester. restek.comresearchgate.net This not only increases volatility but can also be useful for compounds with other active hydrogens, like hydroxyl groups. restek.com

Pentafluorobenzyl (PFB) esters: Derivatization with pentafluorobenzyl bromide is particularly useful for negative chemical ionization (NCI) GC-MS, which can provide very high sensitivity for certain compounds. nih.gov

Pyridinium-based derivatization: Newer derivatizing agents containing a permanently charged group, such as a pyridinium moiety, can significantly enhance the sensitivity of carboxylic acid detection in electrospray ionization (ESI)-MS. acs.org These reagents are designed to improve ionization efficiency and can be used for both mono- and polycarboxylic acids. acs.org

These derivatization techniques are crucial for achieving the low detection limits and high accuracy required for metabolic research involving isotopically labeled fatty acids.

Advanced Analytical Techniques for Quantifying Tetracosanoic-24,24,24-d3 Acid and Its Metabolites

Mass Spectrometry-Based Platforms for Stable Isotope Analysis

Mass spectrometry (MS) stands as the preeminent technology for the analysis of stable isotope-labeled compounds due to its high sensitivity, specificity, and ability to differentiate between isotopologues. When coupled with chromatographic separation techniques, MS provides a powerful tool for profiling and quantifying fatty acids and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of fatty acids, including deuterated species like Tetracosanoic-24,24,24-d3 acid. creative-proteomics.comcreative-proteomics.com A key advantage of GC-MS is its high chromatographic resolution, which allows for the separation of complex mixtures of fatty acid methyl esters (FAMEs). shimadzu.com For the analysis to proceed, fatty acids must first be derivatized to increase their volatility. A common method involves conversion to pentafluorobenzyl (PFB) esters, which can be readily analyzed by GC with negative chemical ionization mass spectrometry. nih.govlipidmaps.org

This derivatization process, using reagents like pentafluorobenzyl bromide and diisopropylethylamine in acetonitrile, is efficient for a wide range of fatty acids, regardless of their chain length or degree of saturation. nih.govlipidmaps.org The subsequent analysis by GC-MS, often utilizing a capillary column, provides baseline separation of saturated and unsaturated fatty acids. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification, as it corrects for any analyte loss during sample preparation and analysis. nih.gov Quantitative analysis is typically performed using multiple ion detection to monitor the specific ions corresponding to the analyte and the deuterated internal standard. nih.gov

Table 1: Representative GC-MS Parameters for Fatty Acid Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent 6890N or similar |

| Injector | Pulsed splitless mode at 250°C |

| Column | SP-2560 (100 m × 0.25 mm I.D., df = 0.25 μm) or similar |

| Carrier Gas | Helium at a constant linear velocity |

| Oven Temperature Program | Initial 150°C, ramped to 270°C at 10°C/min, then to 310°C at 40°C/min |

| Mass Spectrometer | GCMS-QP2010 Ultra or similar |

| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI) |

| MS Interface Temperature | 250°C |

| Ion Source Temperature | 200°C |

| Data Acquisition | Scan or Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters. Specific conditions may vary based on the instrument and application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Lipid Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative for the analysis of VLCFAs and their metabolites, offering several advantages over GC-MS. nih.gov Notably, LC-MS/MS can analyze a broader range of fatty acids, from long-chain to very-long-chain (C14-C36), without the need for derivatization in some cases. nih.gov This is particularly beneficial for studying the full spectrum of fatty acid metabolism. nih.gov

In many LC-MS/MS methods for VLCFAs, derivatization is still employed to enhance ionization efficiency and chromatographic retention. nih.govspringernature.com One such method involves derivatization with oxalyl chloride and dimethylaminoethanol to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives, which are then analyzed by UPLC-MS/MS in positive electrospray ionization mode. nih.govspringernature.com Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard. nih.govspringernature.com This approach is critical for the accurate diagnosis and monitoring of peroxisomal disorders, which are characterized by abnormal levels of VLCFAs. nih.gov

Computational models have also been developed to predict retention times and fragmentation patterns for a large number of fatty acids, which can aid in method development and the analysis of a wide array of lipid species without the need for individual analytical standards. mdpi.com

High-Resolution Mass Spectrometry for Isotopic Signature Discrimination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides exceptional mass accuracy and resolution, allowing for the fine discrimination of isotopic signatures. nih.gov This capability is invaluable when working with stable isotope-labeled compounds like this compound, as it enables the clear differentiation of the labeled analyte from its endogenous, unlabeled counterpart and other potential isobaric interferences.

By utilizing instruments such as an Orbitrap mass spectrometer, researchers can achieve high-resolution analysis of fatty acids, covering a wide range from 14 to 36 carbons. nih.gov The high mass accuracy of HRMS allows for the confident identification of compounds based on their exact mass. Furthermore, HRMS can capture the complete isotope labeling patterns of the molecular ions, providing detailed insights into metabolic pathways and flux. nih.gov While GC-MS with electron impact ionization can lead to extensive fragmentation, LC-HRMS with electrospray ionization offers a softer ionization technique, preserving the molecular ion and simplifying the interpretation of isotopic patterns. nih.gov

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Quantitative Research

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis in metabolomics and lipidomics. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at the earliest stage of preparation. nih.govlipidmaps.org This "internal standard" has nearly identical chemical and physical properties to the endogenous analyte and therefore experiences the same processing, extraction, and ionization effects. nih.govlipidmaps.org

By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or instrument response. nih.govlipidmaps.org This method is particularly crucial for overcoming matrix effects, which are common in complex biological samples and can cause ion suppression or enhancement, leading to inaccurate quantification.

A calibration curve is typically generated by plotting the ratio of the unlabeled analyte to the labeled internal standard against the concentration of the unlabeled analyte. lipidmaps.org This allows for the determination of the absolute concentration of the analyte in the unknown sample. The use of deuterated standards, like this compound, is a common and effective strategy in SID-MS for fatty acid analysis. nih.govlipidmaps.org

Sample Preparation and Extraction Protocols for Biological Matrices

The reliability of any quantitative analysis of this compound and its metabolites is heavily dependent on the efficiency and reproducibility of the sample preparation and extraction procedures. The goal is to isolate the fatty acids from the complex biological matrix while minimizing degradation and loss.

Optimized Extraction from Cellular and Tissue Lysates

For cellular and tissue samples, the first step is typically homogenization to lyse the cells and release the intracellular contents. mdpi.com Following homogenization, a liquid-liquid extraction is commonly performed to separate the lipids from other cellular components. The Bligh-Dyer method, or variations thereof, is a widely used technique that employs a biphasic solvent system of chloroform, methanol, and water.

An optimized protocol for fatty acid extraction from cultured cells may involve suspending the cell pellet in phosphate-buffered saline, adding the deuterated internal standards, and then initiating extraction with methanol and acidified isooctane. nih.gov For plasma or serum samples, an acid hydrolysis step is often necessary to release fatty acids from their esterified forms, such as in triglycerides or coenzyme A esters. nih.govspringernature.com This is typically achieved by heating the sample in the presence of a strong acid. nih.govspringernature.com

After extraction, the organic phase containing the lipids is collected, dried, and then reconstituted in a suitable solvent for derivatization (if required) and subsequent analysis by GC-MS or LC-MS/MS. lipidmaps.org It is imperative that the deuterated internal standard, this compound, is added at the very beginning of the extraction process to account for any losses during these multiple steps. nih.gov

Table 2: Summary of Extraction and Derivatization Steps for Fatty Acid Analysis

| Step | Description | Purpose |

|---|---|---|

| Homogenization | Mechanical or chemical disruption of cells and tissues. | To release intracellular lipids. |

| Addition of Internal Standard | A known amount of this compound is added. | To enable accurate quantification by correcting for sample loss and matrix effects. |

| Hydrolysis (optional) | Treatment with acid or base. | To cleave fatty acids from complex lipids. |

| Liquid-Liquid Extraction | Use of a biphasic solvent system (e.g., isooctane/methanol/HCl). | To separate lipids from other biomolecules. |

| Derivatization (for GC-MS) | Conversion to volatile esters (e.g., PFB esters). | To improve chromatographic properties and detection sensitivity. |

| Reconstitution | Dissolving the extracted and derivatized sample in a suitable solvent. | To prepare the sample for injection into the MS system. |

This table provides a general overview of the workflow. Specific reagents and conditions can be adapted based on the sample type and analytical platform.

Matrix-Specific Considerations in VLCFA Isolation

The isolation of very-long-chain fatty acids (VLCFAs), including this compound, from biological matrices is a critical first step that significantly influences the accuracy and sensitivity of subsequent analyses. The choice of extraction method is highly dependent on the specific matrix, such as plasma, tissues, or cultured cells, due to their varying lipid compositions and potential interferences.

For plasma or serum, a common approach involves acid hydrolysis to liberate fatty acids from their esterified forms in triglycerides, cholesteryl esters, and phospholipids. cdc.gov This is often followed by a liquid-liquid extraction (LLE) using a solvent system like chloroform and methanol. nih.gov A widely used LLE method is the Folch technique, which utilizes a chloroform:methanol ratio of 2:1 to effectively extract lipids. nih.gov An alternative is the methyl tert-butyl ether (MTBE) method, which offers the advantage of the lipid-containing organic phase forming the upper layer, simplifying its collection. nih.gov

Solid-phase extraction (SPE) presents another robust method for isolating VLCFAs. aocs.org SPE cartridges, such as those with octadecylsilyl (ODS) bonded phases, can be used to purify total lipid extracts. aocs.org Furthermore, SPE can be employed to separate lipids into different classes, which can be crucial for detailed metabolic studies. researchgate.net For instance, a lipid extract can be applied to a solid-phase extraction column to separate it into fractions like cholesterol esters, triacylglycerols, and glycerophospholipids before derivatization and analysis. researchgate.net

In the context of cellular matrices, such as cultured fibroblasts, the isolation process must efficiently disrupt cell membranes to release intracellular lipids. This is often achieved through sonication or the use of specific lysis buffers in conjunction with solvent extraction. researchgate.net For specialized tissues like the retina, which has a unique lipid composition with a high content of polyunsaturated VLCFAs, specific isolation protocols have been developed to account for these distinct characteristics. capes.gov.br

Regardless of the matrix, the addition of an internal standard, such as this compound, at the beginning of the isolation process is essential for accurate quantification. typeset.ioamc.nl This deuterated standard mimics the behavior of the endogenous analytes throughout the extraction and derivatization steps, correcting for any losses and variations in analytical response. typeset.io

The following table provides a summary of common isolation methods for VLCFAs from different biological matrices:

| Biological Matrix | Common Isolation Methods | Key Considerations |

| Plasma/Serum | Acid Hydrolysis followed by Liquid-Liquid Extraction (e.g., Folch, MTBE methods) cdc.govnih.gov | Efficiently liberates fatty acids from complex lipids. Choice of solvent system can impact extraction efficiency and purity. |

| Solid-Phase Extraction (SPE) aocs.org | Allows for fractionation of lipid classes and removal of interfering substances. | |

| Tissues | Homogenization followed by Liquid-Liquid Extraction nih.gov | Requires thorough tissue disruption to ensure complete lipid extraction. |

| Cultured Cells | Cell Lysis (e.g., sonication) and Solvent Extraction researchgate.net | Important to optimize lysis conditions to avoid degradation of target analytes. |

| Stored Blood Spots | Adapted extraction protocols for dried matrices amc.nl | Requires methods validated for smaller sample volumes and potential matrix effects from the storage medium. |

Chromatographic Separation Methodologies for Complex Lipid Mixtures

Following isolation, chromatographic separation is essential for resolving this compound and its metabolites from the complex mixture of other fatty acids and lipids present in biological samples. Gas chromatography (GC) and liquid chromatography (LC) are the two primary techniques employed for this purpose, often coupled with mass spectrometry (MS) for detection and quantification. creative-proteomics.comjsbms.jp

Gas Chromatography (GC):

GC is a widely used and powerful technique for fatty acid analysis. creative-proteomics.com However, due to their low volatility, fatty acids must first be derivatized to more volatile forms, typically fatty acid methyl esters (FAMEs). creative-proteomics.com Another derivatization strategy involves the formation of tert-butyldimethylsilyl (TBDMS) esters, which can offer enhanced sensitivity in some applications. typeset.io

High-quality capillary columns are crucial for achieving sensitive and reproducible separation of FAMEs. creative-proteomics.com Columns with polar stationary phases are commonly used to separate fatty acids based on both their chain length and degree of unsaturation. creative-proteomics.com

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) offer excellent separation efficiency and are particularly well-suited for the analysis of VLCFAs without the need for derivatization, although derivatization can be used to enhance detection. jsbms.jpnih.gov Reversed-phase LC is a common approach where fatty acids are separated based on their hydrophobicity. jsbms.jp Studies have shown that C4 and C8 columns can be effective for separating a broad range of fatty acids, including VLCFAs. jsbms.jp The separation principle in some reversed-phase methods is based on the sequential detachment of fatty acids from the column's stationary phase as the strength of the organic mobile phase increases. jsbms.jp

LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantifying VLCFAs. nih.govspringernature.com This technique allows for the monitoring of specific precursor-to-product ion transitions, which minimizes interferences from the matrix. nih.gov

The table below outlines the key features of GC and LC for the analysis of this compound and its metabolites:

| Chromatographic Technique | Key Features | Common Applications |

| Gas Chromatography (GC) | Requires derivatization (e.g., FAMEs, TBDMS esters). typeset.iocreative-proteomics.com High resolution and sensitivity, especially with capillary columns. creative-proteomics.com | Routine analysis of total fatty acid profiles. Quantification of saturated and unsaturated VLCFAs. researchgate.net |

| Liquid Chromatography (LC) | Can analyze underivatized fatty acids. jsbms.jp Excellent for separating complex lipid mixtures. jsbms.jp Often coupled with tandem mass spectrometry (LC-MS/MS) for high selectivity. nih.gov | Analysis of a wide range of fatty acid species, including isomers. jsbms.jp Quantification of VLCFAs in plasma and other biological fluids for diagnostic purposes. nih.govspringernature.com |

Data Analysis and Interpretation in Stable Isotope Tracing Experiments

Stable isotope tracing experiments using this compound generate large and complex datasets that require sophisticated analysis and interpretation to yield meaningful insights into fatty acid metabolism.

A critical aspect of quantitative analysis in stable isotope tracing is the correction for the contribution of naturally occurring (endogenous) fatty acids and the influence of the sample matrix on the analytical signal. The presence of endogenous pools of the same fatty acids being traced can dilute the isotopic enrichment and lead to an underestimation of metabolic fluxes if not properly accounted for. nih.gov

Mass spectrometry-based methods, particularly when coupled with chromatography, allow for the simultaneous measurement of both the labeled (e.g., this compound) and unlabeled (endogenous) forms of the fatty acid. nih.gov The ratio of the labeled to unlabeled species provides a measure of isotopic enrichment. nih.gov

To correct for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, a stable isotope-labeled internal standard is indispensable. typeset.ioamc.nl In this case, a different isotopologue of the fatty acid of interest, or a fatty acid with a different chain length that is not naturally present in the sample, can be used. By normalizing the signal of the analyte to the signal of the internal standard, variations in instrument response and sample preparation can be compensated for. springernature.com

Standard curves are also essential for accurate quantification. typeset.ionih.gov These are generated by analyzing a series of solutions with known concentrations of the analyte and a constant concentration of the internal standard. This allows for the determination of the analyte concentration in unknown samples based on its response factor relative to the internal standard. acs.org

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), where the heavier isotope causes the molecule to react at a slower rate in enzyme-catalyzed reactions. wikipedia.org This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. wikipedia.org

The KIE can be a valuable tool for studying reaction mechanisms. researchgate.netacs.org For instance, if the breaking of a C-H bond is the rate-limiting step of a reaction, the use of a deuterated substrate will significantly slow down the reaction rate. The magnitude of the KIE can provide information about the transition state of the reaction. researchgate.netacs.org

However, it is also crucial to consider the potential for KIE to alter the metabolic fate of the tracer molecule compared to its non-deuterated counterpart. nih.gov In some cases, the KIE may be negligible, while in others it can be significant. nih.govnih.gov For example, studies on the enzymatic oxygenation of polyunsaturated fatty acids have shown that deuteration at specific positions can lead to massive KIEs, redirecting the fatty acid towards different metabolic pathways. researchgate.netacs.orgnih.gov

Therefore, when interpreting data from stable isotope tracing experiments with deuterated compounds, it is important to assess whether a significant KIE is present and to consider how it might influence the observed metabolic fluxes. Comparing the metabolism of the deuterated tracer to that of a 13C-labeled tracer, for which the KIE is generally much smaller, can help to elucidate the impact of deuterium substitution. nih.gov

The following table summarizes key data analysis considerations in stable isotope tracing experiments:

| Data Analysis Aspect | Description | Importance |

| Endogenous Pool Correction | Accounting for the presence of naturally occurring, unlabeled fatty acids in the sample. nih.gov | Prevents underestimation of isotopic enrichment and metabolic flux rates. |

| Matrix Effect Correction | Using stable isotope-labeled internal standards to normalize for variations in instrument response caused by the sample matrix. typeset.ioamc.nl | Ensures accurate and precise quantification of the analyte. |

| Kinetic Isotope Effect (KIE) Assessment | Evaluating the effect of deuterium substitution on the rates of biochemical reactions. wikipedia.orgresearchgate.netacs.org | Provides insights into reaction mechanisms and potential alterations in the metabolic fate of the tracer. |

Applications of Tetracosanoic-24,24,24-d3 Acid in Elucidating Fatty Acid Metabolic Pathways

Investigation of Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

Peroxisomes are cellular organelles that, among other functions, are primarily responsible for the beta-oxidation of VLCFAs, which are fatty acids with 22 or more carbon atoms. oup.comheftpathology.com The inability of mitochondria to handle these long chains makes the peroxisomal pathway essential. nih.gov Deficiencies in this process lead to the accumulation of VLCFAs and are associated with a range of severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. nih.govtestcatalog.org Tetracosanoic-24,24,24-d3 acid has been instrumental in studying these conditions and the fundamental processes of VLCFA metabolism.

Elucidation of Peroxisomal Roles in VLCFA Catabolism

The use of deuterated tetracosanoic acid has definitively confirmed that the initial steps of VLCFA beta-oxidation occur within the peroxisomes in human cells. nih.gov Studies utilizing this tracer have demonstrated that in healthy individuals, d3-C24:0 is chain-shortened through successive rounds of beta-oxidation. In contrast, in cells from patients with peroxisomal biogenesis disorders like Zellweger syndrome, where peroxisomes are absent or non-functional, there is little to no degradation of the deuterated iso-VLCFA. nih.gov This lack of metabolism directly implicates the peroxisome as the site of this critical catabolic pathway. nih.gov

The accumulation of VLCFAs, such as tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0), is a key biomarker for these peroxisomal disorders. heftpathology.comnih.gov The measurement of these fatty acids and their ratios to shorter-chain fatty acids is a primary diagnostic tool. heftpathology.comnih.gov

Evaluation of Beta-Oxidation Activity in Primary Cell Cultures and Engineered Cellular Models

This compound provides a safe and effective alternative to radiolabeled substrates for quantifying peroxisomal beta-oxidation activity in cultured cells, such as human skin fibroblasts. oup.com In these assays, cells are incubated with d3-C24:0, and the subsequent formation of deuterated chain-shortened fatty acids, like d3-palmitic acid (d3-C16:0), is measured using techniques such as electrospray ionization mass spectrometry.

This method has been successfully applied to differentiate between healthy control cells and cells from patients with various peroxisomal disorders. For instance, fibroblasts from X-ALD patients show a reduced capacity to metabolize d3-C24:0 compared to control cells. researchgate.net Similarly, cells from patients with Zellweger syndrome exhibit a profound defect in this process. nih.gov These cellular models are crucial for understanding disease mechanisms and for testing potential therapeutic interventions.

| Cell Line | D3-C16:0 Formed (nmol/mg protein) | Relative Amount of D3-C16:0 (%) |

|---|---|---|

| Control | 4.05 (1.13) | 100 |

| X-ALD | 0.60 (0.42) | 15 |

| Zellweger Syndrome | <0.01 | <0.2 |

| Acyl-CoA Oxidase Deficiency | 0.02 (0.01) | 0.5 |

| Bifunctional Protein Deficiency | 0.01 (0.01) | 0.2 |

Enzymatic Mechanisms and Protein Interactions in VLCFA Beta-Oxidation

The breakdown of VLCFAs in peroxisomes involves a series of enzymatic reactions catalyzed by specific proteins. This compound has been a valuable substrate in studies aimed at dissecting the roles of these enzymes. The key enzymes in this pathway include Acyl-CoA Oxidase (ACOX1), D-bifunctional protein (DBP), and two thiolases, 3-ketoacyl-CoA thiolase (ACAA1) and sterol carrier protein X (SCPx). mdpi.com

Acyl-CoA Oxidase (ACOX1): This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation. ucl.ac.uk Assays using substrates like d3-C24:0 can help determine ACOX1 activity in cell lysates and purified enzyme preparations. nih.govnih.gov

D-Bifunctional Protein (DBP): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the pathway. medlink.com Studies in patients with DBP deficiency show a severe impairment in the oxidation of VLCFAs.

3-Ketoacyl-CoA Thiolase and SCPx: The final step, thiolytic cleavage, is carried out by these two enzymes. mdpi.com Research indicates that both enzymes can process straight-chain VLCFAs. nih.gov However, SCPx appears to be essential for the breakdown of branched-chain fatty acids. nih.gov Interestingly, in certain conditions where the classic 3-ketoacyl-CoA thiolase is deficient, SCPx can compensate for its function in straight-chain VLCFA oxidation, highlighting a degree of redundancy in the pathway. nih.gov

Tracing Fatty Acid Elongation and Desaturation Pathways

Beyond its role in studying catabolism, deuterated tetracosanoic acid and related labeled fatty acids are crucial for investigating the synthesis of longer and more complex fatty acids through elongation and desaturation processes.

Insights into Lignoceric Acid Biosynthesis in Neural Tissues

Lignoceric acid (C24:0) is a significant component of myelin in the nervous system and is synthesized in the developing brain. medchemexpress.commedchemexpress.comcaymanchem.com The biosynthesis of lignoceric acid occurs through the elongation of shorter-chain fatty acids. caymanchem.com While direct studies using this compound to trace its own synthesis are less common, the use of other deuterated fatty acids, such as d3-docosanoic acid (d3-C22:0), has provided insights into the elongation process that produces lignoceric acid. nih.govresearchgate.net These studies help to understand how neural tissues build up the necessary VLCFAs for proper myelination and function. caymanchem.com In disorders like X-ALD, the impaired breakdown of VLCFAs leads to their accumulation, and it is thought that this excess is then used as a substrate for further elongation, contributing to the pathology. researchgate.net

Intermediary Metabolism of Long and Very Long-Chain Polyunsaturated Fatty Acids

The synthesis of vital long-chain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA, 22:6n-3) involves a complex series of elongation and desaturation steps, some of which occur in the peroxisome. One key step is the conversion of tetracosahexaenoic acid (C24:6n-3) to DHA through a single round of beta-oxidation. nih.govcambridge.org

Studies on Sphingolipid Metabolism and Turnover Dynamics

Sphingolipids are a class of lipids characterized by a sphingoid base backbone and are integral components of cell membranes involved in signal transduction and cell fate. nih.gov The N-acyl chain length of sphingolipids, such as ceramides, can significantly influence their metabolic rate and biological functions. nih.govresearchgate.net By using deuterated fatty acids like this compound, researchers can conduct pulse-chase experiments to unravel the intricate dynamics of sphingolipid metabolism. nih.govnih.gov

The use of deuterated fatty acids enables the precise measurement of the rates of synthesis and degradation of specific ceramide species. In a typical experimental setup, cells are incubated with a deuterated fatty acid, such as a deuterated C24:0 fatty acid, for a defined period (the "pulse"). researchgate.netnih.gov This is followed by a "chase" period where the cells are transferred to a medium containing the non-deuterated form of the same fatty acid. researchgate.netnih.gov By collecting samples at various time points during the chase, the rate at which the deuterated fatty acid is incorporated into and then disappears from the ceramide pool can be quantified using mass spectrometry. nih.govresearchgate.netnih.gov

This methodology has revealed that the turnover rate of ceramides is dependent on their N-acyl chain length. nih.govresearchgate.netnih.gov Studies using deuterated precursors have shown that very-long-chain (VLC) ceramides, such as those containing C24:0, are metabolized more rapidly into complex sphingolipids like sphingomyelin and hexosylceramides compared to long-chain (LC) ceramides containing C16:0 or C18:0. nih.govresearchgate.netnih.gov This suggests that the enzymatic machinery of the cell preferentially channels VLC-ceramides into downstream synthetic pathways.

Table 1: Illustrative Turnover Rates of Deuterated Ceramides with Varying Acyl Chain Lengths

| Deuterated Precursor | Ceramide Species | Half-life (t½) | Metabolic Fate |

| Deuterated C16:0 | C16:0-ceramide | Slower Turnover | Slower metabolism to complex sphingolipids. nih.govresearchgate.netnih.gov |

| Deuterated C18:0 | C18:0-ceramide | Slower Turnover | Slower metabolism to complex sphingolipids. nih.govresearchgate.netnih.gov |

| Deuterated C24:0 | C24:0-ceramide | Faster Turnover | Rapid metabolism to VLC-sphingomyelin and VLC-hexosylceramide. nih.govresearchgate.netnih.gov |

| Deuterated C24:1 | C24:1-ceramide | Faster Turnover | Rapid metabolism to VLC-sphingomyelin and VLC-hexosylceramide. nih.govresearchgate.netnih.gov |

This table is illustrative and based on findings from studies using similarly deuterated fatty acids. nih.govresearchgate.netnih.gov

The length of the N-acyl chain not only affects the biophysical properties of membranes but also governs the rate at which sphingolipids are metabolized, thereby regulating their cellular concentrations and biological activities. nih.govresearchgate.net In contrast to the N-acyl chain length, studies have shown that the length of the sphingoid long-chain base does not appear to influence the metabolic flux of ceramides in the same manner. nih.govresearchgate.netnih.gov

Analysis of Ceramide Synthesis and Degradation Rates using Deuterated Precursors

Exploring Fatty Acid Synthesis and Its Regulation

Beyond its role as a tracer in sphingolipid metabolism, this compound can also be employed to investigate the processes of fatty acid synthesis and elongation. While de novo synthesis of fatty acids primarily produces palmitate (C16:0), longer fatty acids are formed through the action of elongase enzymes. physiology.org

By introducing a deuterated very-long-chain fatty acid into a biological system, researchers can study its potential for retroconversion to shorter chain fatty acids or its further modification. However, a more common approach to studying fatty acid synthesis is the use of deuterated water (D2O). physiology.orgnih.gov In this method, the deuterium from D2O is incorporated into newly synthesized fatty acids, allowing for the measurement of de novo lipogenesis. physiology.orgnih.gov

The use of deuterated fatty acid tracers, such as deuterated palmitic acid, has been instrumental in delineating the pathways of neutral lipid synthesis. researchgate.net Similarly, a tracer like this compound could be used to study the dynamics of very-long-chain fatty acid incorporation into various lipid classes, such as triacylglycerols and cholesterol esters, and to investigate the regulation of the enzymes involved in these processes.

Utilizing Tetracosanoic-24,24,24-d3 Acid in Disease Modeling and Biomarker Research

Modeling Inborn Errors of Very Long-Chain Fatty Acid Metabolism

The accumulation of very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0), is a biochemical hallmark of several inherited metabolic disorders. scielo.br Tetracosanoic-24,24,24-d3 acid is instrumental in modeling these conditions, allowing researchers to trace the metabolic fate of VLCFAs and pinpoint enzymatic defects.

Research in X-linked Adrenoleukodystrophy (X-ALD) Pathogenesis

X-linked Adrenoleukodystrophy (X-ALD) is a genetic disorder resulting from mutations in the ABCD1 gene, which leads to impaired transport of VLCFAs into peroxisomes for their subsequent breakdown via β-oxidation. nih.gov This defect causes the accumulation of VLCFAs, including tetracosanoic acid, in various tissues and body fluids, contributing to the progressive demyelination of the central nervous system and adrenal insufficiency. scielo.brnih.gov

The use of this compound (D3-C24:0) has been pivotal in developing sensitive, nonradioactive methods to measure peroxisomal β-oxidation activity in cultured skin fibroblasts from X-ALD patients. In these studies, fibroblasts are incubated with D3-C24:0, and the rate of its conversion to shorter-chain fatty acids, such as D3-palmitic acid (D3-C16:0), is measured. This provides a direct assessment of residual peroxisomal function. Research has shown that in fibroblasts from X-ALD patients, the formation of D3-C16:0 is significantly reduced compared to control cells, confirming the impaired β-oxidation pathway. However, studies have not found a direct correlation between the level of residual peroxisomal β-oxidation activity in fibroblasts and the specific clinical phenotype of the X-ALD patient.

Table 1: Peroxisomal β-Oxidation Activity in X-ALD Fibroblasts This table summarizes findings from a study where fibroblasts from healthy controls and X-ALD patients were incubated with this compound (D3-C24:0) to measure the production of D3-palmitic acid (D3-C16:0), an indicator of peroxisomal β-oxidation activity.

Studies on Zellweger Syndrome and Peroxisome Biogenesis Disorders

Zellweger syndrome is the most severe form of the peroxisome biogenesis disorders (PBDs), which are characterized by the failure to form functional peroxisomes. nih.gov Consequently, multiple metabolic pathways that occur in peroxisomes, including the β-oxidation of VLCFAs, are deficient. nih.gov The diagnosis of these disorders often involves measuring elevated levels of C24:0 and C26:0 fatty acids. nih.gov

Research utilizing this compound has been crucial in the functional characterization of these disorders. By using D3-C24:0 as a substrate in fibroblast cell lines from patients with PBDs, scientists can quantify the profound deficiency in peroxisomal β-oxidation. Studies have demonstrated that in fibroblasts from patients with severe Zellweger syndrome, the production of the β-oxidation product D3-C16:0 is virtually undetectable. In contrast, cell lines from patients with milder forms of PBDs, such as neonatal adrenoleukodystrophy or infantile Refsum disease, may show some residual activity. This application of stable isotope-labeled fatty acids provides a valuable tool for diagnosing and understanding the biochemical spectrum of PBDs. vulcanchem.com

Investigation of Specific Peroxisomal Enzyme Deficiencies (e.g., Acyl-CoA Oxidase Deficiency, D-Bifunctional Protein Deficiency)

Beyond global peroxisome biogenesis, specific enzymatic defects within the peroxisomal β-oxidation pathway can also lead to disease. These include Acyl-CoA oxidase 1 (ACOX1) deficiency and D-bifunctional protein (DBP) deficiency, which represent single enzyme defects within the VLCFA degradation pathway. nih.gov Patients with these conditions accumulate VLCFAs, similar to those with X-ALD and PBDs. nih.gov

The use of this compound allows for the precise investigation of these specific enzyme deficiencies. By measuring the conversion of D3-C24:0 to downstream metabolites in patient-derived fibroblasts, researchers can differentiate these conditions from other peroxisomal disorders. researchgate.net For instance, in DBP deficiency, the accumulation of specific bile acid intermediates alongside VLCFAs is a key diagnostic feature. nih.govnih.gov Functional assays with D3-C24:0 can confirm the block in the β-oxidation spiral at the level of the DBP enzyme, aiding in accurate diagnosis and contributing to a better understanding of the role of each enzyme in fatty acid metabolism. nih.gov

Neuroscientific Research Applications

VLCFAs are integral components of the nervous system, particularly in the formation and maintenance of myelin, the protective sheath around nerve fibers. rsc.org Dysregulation of VLCFA metabolism is central to the neuropathology of several of the aforementioned disorders.

Studies on Myelination Processes and Developmental Biology

Lignoceric acid is synthesized in the developing brain and is a key component of cerebrosides, which are essential for myelination. chemsrc.comcaymanchem.com The process of myelination is critical for proper nerve impulse conduction. medlineplus.gov Studies have shown that a deficiency in certain very-long-chain fatty acids, such as nervonic acid (C24:1ω-9), which is derived from lignoceric acid, is associated with demyelinating diseases. rsc.org

The use of deuterated fatty acids like this compound allows for tracing the incorporation and metabolism of VLCFAs into complex lipids like sphingomyelin within the myelin sheath. rsc.orgthieme-connect.com This enables detailed investigation into the biosynthesis of myelin components and how genetic defects impact this process, providing insights into normal developmental biology and the pathogenesis of demyelinating disorders.

Investigation of Cellular Responses in Neuroblastoma Models

Neuroblastoma is a type of cancer that arises from immature nerve cells and is the second most lethal solid tumor in children. nih.gov Tumor cells often exhibit altered metabolic pathways, including lipid metabolism, to fuel their rapid growth. nih.govnih.gov Research has indicated that inhibiting fatty acid synthesis can induce differentiation and reduce tumor growth in neuroblastoma models. nih.gov

While direct studies using this compound in neuroblastoma are not extensively documented in the provided context, the analysis of fatty acid profiles, including long-chain fatty acids like docosanoic acid (C22:0) and tetracosanoic acid (C24:0), has been performed in these models. nih.gov The use of stable isotope-labeled fatty acids would be a logical next step to trace the specific metabolic rewiring of VLCFA pathways in neuroblastoma cells, potentially uncovering new therapeutic targets related to lipid metabolism. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Broader Metabolic Disease Research in Animal Models

The application of this compound and related stable isotope tracers extends beyond single-gene disorders to broader metabolic diseases. Animal models are instrumental in dissecting the complex interplay of genetic and environmental factors that lead to conditions like metabolic syndrome and systemic lipid dysregulation. nih.gov

Fatty Acid Synthesis Inhibition Studies in Disease Models

The inhibition of de novo fatty acid synthesis has emerged as a therapeutic strategy for various diseases, notably in cancer research. nih.govdiva-portal.org While studies specifically using this compound to trace the effects of this inhibition are not widely documented, research on cancer models provides insights into how the levels of endogenous tetracosanoic acid are affected.

In studies on neuroblastoma, a childhood tumor, inhibiting key enzymes in fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACACA) and Fatty Acid Synthase (FASN), led to reduced cell proliferation and induced neural differentiation. nih.govdiva-portal.org Interestingly, while the inhibition generally aimed to decrease lipid production, the levels of certain long-chain fatty acids, including tetracosanoic acid (C24:0), were observed to increase upon treatment with various inhibitors. nih.govdiva-portal.org This suggests a complex regulatory feedback mechanism or a rerouting of metabolic pathways in response to the enzymatic blockade.

Similarly, in a murine stroke model, inhibiting fatty acid synthesis aggravated brain injury and impaired neurological recovery. These studies highlight that disrupting fatty acid synthesis has profound effects on cellular lipid composition and signaling, which can be further elucidated using tracer-based lipidomics. nih.gov

Table 1: Effect of Fatty Acid Synthesis Inhibitors on Tetracosanoic Acid (C24:0) Levels in Neuroblastoma Cells

| Inhibitor | Target Enzyme | Effect on Tetracosanoic Acid (C24:0) Levels | Cell Line Model |

|---|---|---|---|

| TOFA | ACACA | Increased | SK-N-BE(2) |

| Soraphen A | ACACA | Increased | SK-N-BE(2) |

| Cerulenin | FASN | Increased | SK-N-BE(2) |

| Orlistat | FASN | Increased | SK-N-BE(2) |

| UB006 | FASN | Increased | SK-N-BE(2) |

Data sourced from studies on neuroblastoma cell models where inhibition of fatty acid synthesis paradoxically increased levels of C24:0. nih.govdiva-portal.org

Lipid Profiling in Metabolic Syndrome Models

Metabolic syndrome is a cluster of conditions including obesity, dyslipidemia, and impaired glucose control, often induced in animal models through high-fat, high-fructose diets. nih.govmdpi.com Lipidomic analysis of tissues from these animals reveals significant dysregulation in various lipid classes. mdpi.com The use of stable isotope tracers like this compound is a powerful, though currently underutilized, method for dynamically tracking the metabolic fluxes that lead to this dysregulated lipid profile.

Studies on diet-induced rat models of metabolic syndrome have identified widespread changes in the lipid composition of plasma, liver, and adipose tissue. mdpi.com In the liver of these animals, there is a notable accumulation of triglycerides, sphingolipids, and phospholipids. mdpi.com While these studies provide a static snapshot of the lipidome, administering a deuterated VLCFA tracer could reveal the rates of synthesis, elongation, and incorporation of tetracosanoic acid into more complex lipids like ceramides and sphingomyelins, which are known to be altered in metabolic diseases. nih.govmdpi.com

The general methodology for such tracer studies in animal models is well-established. isotope.comckisotopes.com For instance, a stable isotope-labeled fatty acid is administered, and its appearance in various lipid pools (triglycerides, phospholipids, cholesteryl esters) in the plasma and tissues is monitored over time using mass spectrometry. isotope.comckisotopes.com This approach allows researchers to quantify the contribution of different metabolic pathways to the lipid profile seen in metabolic syndrome.

Understanding Systemic Lipid Dysregulation in Experimental Systems

Stable isotope-labeled VLCFAs are particularly valuable for investigating systemic lipid dysregulation in experimental systems, as they can trace the complete metabolic pathway from uptake to degradation or storage. A key study investigating the metabolism of a deuterated iso-VLCFA (22-methyl[23,23,23-2H3]tricosanoic acid) in rats provided a foundational understanding of how these fatty acids are handled in vivo. nih.gov

The research demonstrated that the deuterated iso-VLCFA was metabolized via peroxisomal β-oxidation, being degraded into shorter-chain fatty acids. nih.gov Crucially, the liver was identified as the primary organ for the uptake and breakdown of this tracer, with negligible amounts crossing the blood-brain barrier. nih.gov This finding is significant as it suggests that systemic dysregulation of VLCFA metabolism heavily involves hepatic processes. The study concluded that VLCFAs labeled with deuterium at the terminal (omega) position, like this compound, are excellent tools for in vivo investigations of peroxisomal β-oxidation defects. nih.gov

This approach has been applied in studies of specific genetic disorders of fatty acid oxidation. For example, using deuterium-labeled oleic acid in fibroblasts from patients with long-chain fatty acid β-oxidation disorders (lcFAOD) revealed disease-specific patterns of lipid accumulation and identified novel candidate biomarkers. nih.govbiorxiv.orgresearchgate.net These studies exemplify how tracer-based lipidomics can uncover extensive alternative lipid metabolism and pinpoint specific enzymatic defects, a strategy directly applicable to studying systemic dysregulation in animal models using this compound.

Table 2: Organ Distribution and Metabolic Products of Deuterated Iso-Lignoceric Acid in a Rat Model

| Parameter | Finding |

|---|---|

| Primary Organ of Uptake | Liver |

| Blood-Brain Barrier Crossing | Negligible |

| Detected Metabolic Products | Deuterated 16- and 18-carbon iso-fatty acids |

| Metabolic Pathway Implicated | Peroxisomal β-oxidation |

Findings from a study on the in vivo metabolism of deuterated iso-VLCFA in rats, serving as a model for tracing systemic VLCFA dysregulation. nih.gov

Methodological Considerations and Future Research Directions for Tetracosanoic-24,24,24-d3 Acid

Optimization of Stable Isotope Tracing Experimental Designs

Stable isotope tracing is a powerful method to track the metabolic fate of molecules within a biological system. nih.govmdpi.com The design of these experiments is critical for obtaining meaningful and accurate data. nih.gov For tetracosanoic-24,24,24-d3 acid, several experimental design options can be considered, each with its own strengths depending on the research objectives. These include pulse-chase studies, where a single dose of the labeled fatty acid is administered, and continuous infusion protocols to achieve a steady-state labeling of metabolic pools. nih.gov

The choice of experimental design depends on the specific questions being addressed, such as determining the rate of peroxisomal β-oxidation or its elongation to longer fatty acids. nih.govresearchgate.net For instance, a straightforward and sensitive method for measuring peroxisomal β-oxidation capacity in living cells involves using stable-isotope labeled docosanoic acid (D3-C22:0) and measuring the ratio of the product (D3-C16:0) to the substrate (D3-C22:0). researchgate.net This approach can be adapted for this compound to study its specific metabolic pathways.

Key considerations for optimizing experimental design include:

Tracer Selection: While this compound is the focus, co-tracing with other isotopes (e.g., ¹³C-labeled glucose or amino acids) can provide a more comprehensive view of metabolic networks. biorxiv.orgmdpi.com

Labeling Protocol: The method of administration (e.g., in vitro cell culture media, in vivo injection, or dietary supplementation) and the duration of labeling are critical parameters that need to be carefully controlled. nih.govbitesizebio.com

Sampling Time Points: Multiple time points are often necessary to capture the dynamic nature of fatty acid metabolism. mdpi.com

Analytical Methods: The choice of analytical technique, primarily mass spectrometry, will dictate the sensitivity and specificity of detection. buchem.com

Integration with Systems Biology and Omics Technologies (e.g., Lipidomics, Metabolomics)

The integration of stable isotope tracing with systems biology and omics technologies offers a powerful approach to understanding the complex landscape of cellular metabolism. nih.gov By combining data from lipidomics and metabolomics with the dynamic information provided by tracers like this compound, researchers can build a more complete picture of metabolic pathways and their regulation. biorxiv.orgnih.gov

Lipidomics: Mass spectrometry-based lipidomics can profile a wide array of lipid species. nih.gov When combined with this compound tracing, it becomes possible to track the incorporation of the labeled fatty acid into various complex lipids, such as phospholipids, sphingolipids, and triglycerides. biorxiv.orgnih.gov This provides insights into the dynamics of lipid synthesis, remodeling, and turnover.

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites. nih.gov Integrating metabolomic data with isotope tracing can reveal the interplay between fatty acid metabolism and other central metabolic pathways, such as glycolysis and the citric acid cycle. nih.govmdpi.com For example, tracing the labeled carbons from glucose alongside the deuterium label from tetracosanoic acid can elucidate the sources of carbon for fatty acid elongation.

This integrated approach enables the construction of comprehensive metabolic network models, identifying key drivers in disease pathology and the interconnectedness of different metabolic pathways. biorxiv.orgnih.gov

Advancements in Mass Spectrometry Imaging for Spatially Resolved Metabolic Insights

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. researchgate.netscienceopen.com This technology is particularly valuable for studying the heterogeneous nature of biological tissues, where different cell types may have distinct metabolic profiles. acs.org

When combined with stable isotope tracing using compounds like this compound, MSI can provide spatially resolved metabolic information. mdpi.com This allows researchers to not only identify the metabolites that incorporate the tracer but also to see where in the tissue this metabolic activity is occurring. mdpi.com For example, it is possible to map the synthesis and distribution of lipids containing the deuterated fatty acid within different regions of a tumor or in specific anatomical structures of the brain. mdpi.comnih.gov

Recent advancements in MSI technology, such as improved spatial resolution and sensitivity, are further enhancing its capabilities. researchgate.netscienceopen.com Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI and desorption electrospray ionization (DESI)-MSI are continually being refined to provide more detailed molecular images. scienceopen.comacs.org The integration of these advanced imaging techniques with stable isotope tracing holds great promise for revealing the spatial organization of VLCFA metabolism in health and disease. nih.gov

Computational Modeling and Flux Analysis of Metabolic Networks Utilizing Stable Isotopes

The data generated from stable isotope tracing experiments, particularly when combined with omics technologies, can be highly complex. Computational modeling and metabolic flux analysis (MFA) are essential tools for interpreting this data and quantifying the rates of metabolic reactions. biorxiv.orgportlandpress.com

MFA uses a stoichiometric model of metabolic pathways and the isotopic labeling patterns of metabolites to calculate the flow of molecules, or "flux," through each reaction in the network. biorxiv.orgbiorxiv.org By feeding cells or organisms this compound and other stable isotope-labeled nutrients, researchers can generate the complex labeling patterns needed for MFA. biorxiv.org

Recent developments in computational tools have made it possible to model increasingly complex aspects of lipid metabolism. nih.gov For example, the Fatty Acid Source Analysis (FASA) model was developed to more accurately quantify the contributions of de novo synthesis, import, and elongation to the cellular fatty acid pool, which is particularly important for understanding VLCFA metabolism. nih.gov These models can help to decipher complex systems and interpret counter-intuitive experimental observations. portlandpress.com

The application of computational modeling to data from experiments using this compound can provide quantitative insights into the dynamics of VLCFA metabolism that would be difficult to obtain through experimental measurements alone. biorxiv.orgportlandpress.com

Challenges and Opportunities in Stable Isotope Research on VLCFA Metabolism

While stable isotope tracing has revolutionized the study of VLCFA metabolism, several challenges and opportunities remain.

Challenges:

Quantification of Isotope Data: Accurately quantifying the enrichment of the tracer in various metabolites can be challenging, especially at low levels of incorporation. nih.gov

Metabolic Complexity: The interconnectedness of metabolic pathways can make it difficult to isolate the specific effects of the tracer on the pathway of interest. mdpi.com

In Vivo Studies: Translating findings from in vitro cell culture models to whole organisms is a significant challenge, as the metabolic environment is much more complex. nih.gov

Data Interpretation: The large and complex datasets generated by modern analytical techniques require sophisticated bioinformatics and computational tools for analysis and interpretation. chromservis.eu

Opportunities:

Novel Tracers: The development of new and more sophisticated stable isotope tracers will continue to provide more specific and detailed information about metabolic pathways. nih.govnih.gov

Technological Advances: Continued improvements in mass spectrometry and imaging technologies will enhance the sensitivity, specificity, and spatial resolution of metabolic measurements. researchgate.netscienceopen.com

Multi-Omics Integration: The integration of data from multiple omics platforms with stable isotope tracing will provide a more holistic understanding of metabolic regulation. nih.gov

Disease Biomarkers: Stable isotope tracing can help to identify novel biomarkers for the diagnosis and monitoring of diseases associated with altered VLCFA metabolism, such as X-linked adrenoleukodystrophy. mdpi.combiorxiv.org

Q & A

Q. How can researchers verify the isotopic purity of Tetracosanoic-24,24,24-d3 acid?

Isotopic purity is critical for reproducibility. Methods include high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern and nuclear magnetic resonance (NMR) to validate deuterium positioning. Supplier-provided certificates (e.g., >98% isotopic purity in ) should be cross-checked using these techniques . For long-chain deuterated fatty acids, gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) can enhance sensitivity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent oxidation and isotopic exchange. Purity degradation can occur via hydrolysis or light exposure; periodic re-analysis using GC-MS is recommended, especially after long-term storage .

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Tetracosanoic-d47 acid from ) to correct for matrix effects. For lipidomics workflows, reverse-phase chromatography paired with multiple reaction monitoring (MRM) enhances specificity in complex matrices .

Advanced Research Questions

Q. How do deuterium labeling positions (e.g., terminal vs. internal carbons) influence lipid bilayer dynamics in model membrane studies?

Terminal deuteration (e.g., 24,24,24-d3) minimizes perturbations to acyl chain packing compared to internal labels (e.g., 3,3,5,5-d4 in ). Neutron scattering or deuterium NMR can quantify phase behavior differences, revealing how isotopic placement affects membrane fluidity and protein-lipid interactions .

Q. What experimental design frameworks are critical for metabolic flux analysis using this compound?

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure hypothesis-driven tracer studies. For example, use pulse-chase protocols with stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream lipids. Include negative controls (non-deuterated analogs) to distinguish isotopic effects from biological variability .

Q. How can isotopic effects be mitigated in in vivo studies of this compound?

Deuterium kinetic isotope effects (KIEs) may alter enzyme kinetics (e.g., β-oxidation rates). Conduct pilot dose-response studies to identify non-linear metabolic behaviors. Pair with computational models (e.g., kinetic flux profiling) to adjust for isotopic fractionation in flux calculations .

Q. What statistical approaches address clustered data in lipidomics studies using deuterated tracers?

Use mixed-effects models to account for repeated measures (e.g., time-series data from tracer experiments). For example, nested ANOVA or hierarchical Bayesian methods can resolve variability introduced by biological replicates and technical noise, as emphasized in and .

Methodological Considerations

- Synthesis and Scaling : While industrial synthesis details are excluded, small-scale deuterium incorporation via catalytic exchange (e.g., Pt-catalyzed H/D exchange) is a common academic method. Scaling from mg to g quantities requires optimizing reaction conditions to maintain isotopic integrity .

- Data Reporting : Follow guidelines in : raw data (e.g., isotopic ratios) should be archived in appendices, while processed data (e.g., flux rates) must align with the research question in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.